1-Bromo-3-(isocyano(tosyl)methyl)benzene
Overview
Description
1-Bromo-3-(isocyano(tosyl)methyl)benzene is a chemical compound with a complex structure that includes a bromine atom, an isocyano group, and a tosyl group attached to a benzene ring
Mechanism of Action
Electrophilic Aromatic Substitution of Benzene Derivatives
Benzene derivatives, such as bromobenzene, can undergo a reaction known as electrophilic aromatic substitution . In this reaction, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism is common in the synthesis of benzene derivatives and could potentially apply to “1-Bromo-3-(isocyano(tosyl)methyl)benzene”.
Biochemical Pathways
Bromobenzene derivatives are often used to introduce a phenyl group into other compounds, which can affect various biochemical pathways .
Pharmacokinetics
The properties of a compound can be influenced by factors such as its molecular weight, chemical structure, and the presence of functional groups .
Molecular and Cellular Effects
Bromobenzene is often used as a reagent in organic synthesis, suggesting that it may interact with various molecular and cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(isocyano(tosyl)methyl)benzene typically involves multiple steps, starting with the bromination of a suitable benzene derivative. The isocyano group is introduced through a reaction with an appropriate isocyanide reagent, and the tosyl group is added via a sulfonation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance efficiency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(isocyano(tosyl)methyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The isocyano group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., sodium azide for substitution), oxidizing agents (e.g., potassium permanganate for oxidation), and reducing agents (e.g., lithium aluminum hydride for reduction). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of bromine-free derivatives, while oxidation and reduction reactions can produce compounds with different oxidation states .
Scientific Research Applications
1-Bromo-3-(isocyano(tosyl)methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzene derivatives with bromine, isocyano, and tosyl groups, such as:
- 1-Bromo-3-(isocyano(tosyl)methyl)benzene
- 1-Chloro-3-(isocyano(tosyl)methyl)benzene
- 1-Iodo-3-(isocyano(tosyl)methyl)benzene.
Uniqueness
Properties
IUPAC Name |
1-bromo-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-6-8-14(9-7-11)20(18,19)15(17-2)12-4-3-5-13(16)10-12/h3-10,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWQTDDROHVAFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Br)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378084 | |
Record name | 1-Bromo-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655256-70-5 | |
Record name | 1-Bromo-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.